![molecular formula C24H18ClN3O B2527452 (E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine CAS No. 931745-88-9](/img/structure/B2527452.png)
(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
- Schiff Base Ligands and Vanadium Complexes : Schiff base ligands derived from pyrazolone compounds have been synthesized and characterized, leading to the development of novel vanadium complexes. These compounds have been studied for their potential applications in catalysis and materials science. The molecular geometries of these ligands and complexes provide insights into their potential reactivity and applications (Jadeja & Shah, 2007).
Antimicrobial and Cytotoxic Activity
- Antitumor, Antifungal, and Antibacterial Properties : Pyrazole derivatives have been explored for their bioactivities, including antitumor, antifungal, and antibacterial effects. The synthesis and structural elucidation of these compounds lay the groundwork for further investigation into their pharmacophore sites, contributing to the development of new therapeutic agents (Titi et al., 2020).
Tautomerism and Structural Studies
- Tautomerism and Hydrogen Bonding : The study of tautomerism and intramolecular hydrogen bonding in Schiff bases derived from pyrazolone reveals intricate details about their structural dynamics. These studies are critical for understanding the chemical behavior of these compounds under different conditions, which is essential for their application in chemical synthesis and design (Nazır et al., 2000).
Enantioselective Separations
- Chiral Separations of Pyrazole Derivatives : The enantioselective separation of pyrazole phenyl ether herbicides using chiral stationary phases highlights the importance of chirality in agricultural chemistry. The ability to separate and purify enantiomers is crucial for the development of more effective and environmentally benign agrochemicals (Hamper et al., 1994).
Applications in Material Science
- Electrochemical and Spectroscopic Studies : The investigation of aromatic secondary amines, including pyrazolone derivatives, in the context of antioxidants used in the rubber industry, provides valuable information for material science. Understanding the oxidative behavior of these compounds can lead to the development of more durable materials (Rapta et al., 2009).
properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-16-8-7-10-17-14-20-23(26-15-18-9-5-6-13-21(18)25)28(19-11-3-2-4-12-19)27-24(20)29-22(16)17/h2-13,15H,14H2,1H3/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGDADIWDVDLHP-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)N=CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)/N=C/C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

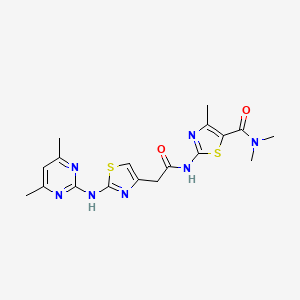
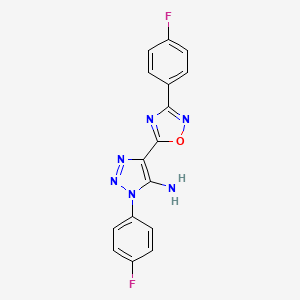
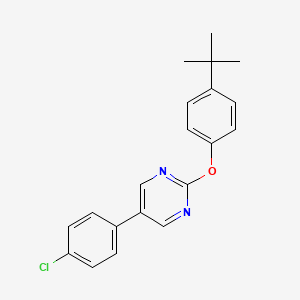
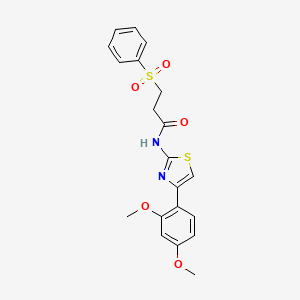
![3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527376.png)
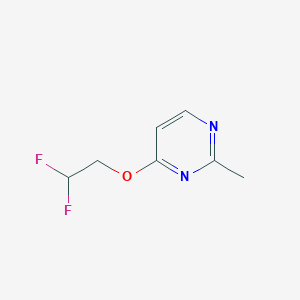
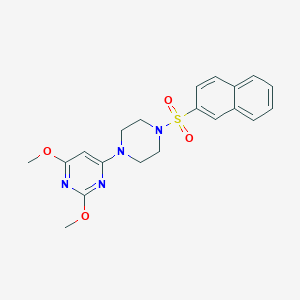
![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)
![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2527385.png)
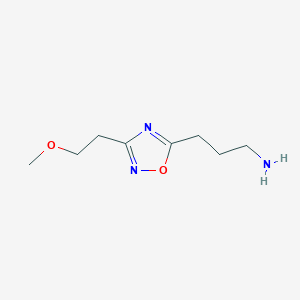
![5-(3,4-dimethoxyphenyl)-2-(ethylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2527387.png)
![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2527388.png)

![5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2527391.png)